An In-depth Technical Guide to the Chemical Properties of O-Desmethyl gefitinib D8
An In-depth Technical Guide to the Chemical Properties of O-Desmethyl gefitinib D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of O-Desmethyl gefitinib D8, a deuterated analog of a primary metabolite of the anticancer drug Gefitinib. This document details its chemical structure, physicochemical properties, proposed synthesis, analytical methods, and its role in the context of EGFR signaling pathways.
Core Chemical Properties
O-Desmethyl gefitinib D8 is the deuterium-labeled form of O-Desmethyl gefitinib, a major active metabolite of Gefitinib. The deuterium labeling is located on the morpholine ring, providing a valuable tool for metabolic and pharmacokinetic studies.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₄D₈ClFN₄O₃ | [1] |
| Molecular Weight | 440.93 g/mol | [1] |
| Appearance | Off-white to light yellow solid | MedChemExpress Certificate of Analysis |
| Purity (LCMS) | ≥99% | MedChemExpress Certificate of Analysis |
| Solubility | Soluble in DMSO | MedChemExpress Product Data Sheet |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves a two-part strategy: the preparation of the deuterated morpholinopropyl side chain and the O-alkylation of the phenolic quinazoline precursor.
Caption: Proposed workflow for the synthesis of O-Desmethyl gefitinib D8.
Experimental Protocols
2.2.1. Synthesis of N-(3-chloropropyl)morpholine-d8
This procedure is adapted from the known synthesis of N-(3-chloropropyl)morpholine[3].
-
Reaction Setup: In a round-bottom flask, dissolve morpholine-d8 (1.0 eq) in a suitable solvent such as toluene.
-
Addition of Alkylating Agent: To the stirred solution, add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at ambient temperature for 18 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated morpholine hydrobromide. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield N-(3-chloropropyl)morpholine-d8 as a pale yellow oil.
2.2.2. Synthesis of O-Desmethyl gefitinib D8
This procedure is based on the general O-alkylation of phenols and the known synthesis of Gefitinib[4].
-
Reaction Setup: In a round-bottom flask, dissolve 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.
-
Alkylation: To the stirred suspension, add N-(3-chloropropyl)morpholine-d8 (1.5 eq).
-
Reaction: Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford O-Desmethyl gefitinib D8.
Analytical Methods
The primary analytical technique for the characterization and quantification of O-Desmethyl gefitinib D8 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for Quantification in Human Plasma
The following is a representative protocol adapted from a validated method for the simultaneous quantification of Gefitinib and O-Desmethyl gefitinib.
| Parameter | Condition |
| Chromatographic System | HPLC with an Alltima C18 column (150 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.1% Formic Acid in water (30:70, v/v) |
| Flow Rate | 300 µL/min |
| Run Time | 3 minutes |
| Detection | API 4000 triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation. |
Biological Context and Mechanism of Action
O-Desmethyl gefitinib is an active metabolite of Gefitinib, formed primarily through the action of the cytochrome P450 enzyme CYP2D6. It is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Metabolic Formation
The metabolic conversion of Gefitinib to O-Desmethyl gefitinib is a key step in its in-vivo activity profile.
Caption: Metabolic conversion of Gefitinib to O-Desmethyl gefitinib.
EGFR Signaling Pathway Inhibition
O-Desmethyl gefitinib, like its parent compound, exerts its anticancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by O-Desmethyl gefitinib D8.
Conclusion
O-Desmethyl gefitinib D8 is an indispensable tool for researchers in the field of oncology and drug metabolism. Its stable isotope labeling allows for precise quantification and tracing in complex biological matrices, facilitating a deeper understanding of the pharmacokinetics and metabolic fate of Gefitinib. The information provided in this guide serves as a foundational resource for professionals engaged in the development and study of targeted cancer therapies.
